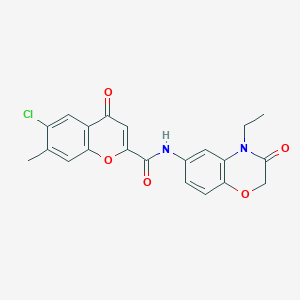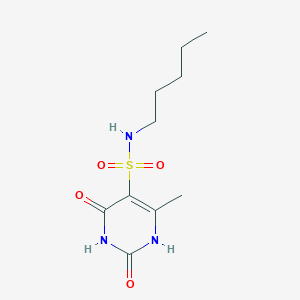![molecular formula C19H14BrN3O2 B11299418 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11299418.png)
1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles This compound is characterized by the presence of a bromophenyl group, an oxoethyl group, and a methylpyrimido[1,2-a]benzimidazol-4(1H)-one core
Preparation Methods
The synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The bromophenyl group and the oxoethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
2-(4-bromophenyl)-2-oxoethyl 1H-1,2,3-benzotriazol-1-ylacetate: Shares the bromophenyl and oxoethyl groups but differs in the core structure.
2-(3-bromophenyl)-2-oxoethyl 1H-1,2,3-benzotriazol-1-ylacetate: Similar in structure but with a different position of the bromine atom.
2-(4-methoxyphenyl)-2-oxoethyl 1H-1,2,3-benzotriazol-1-ylacetate: Contains a methoxy group instead of a bromine atom. The uniqueness of 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14BrN3O2 |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C19H14BrN3O2/c1-12-10-18(25)23-16-5-3-2-4-15(16)21-19(23)22(12)11-17(24)13-6-8-14(20)9-7-13/h2-10H,11H2,1H3 |
InChI Key |
HWPTXPHEOSWKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299340.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299350.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11299364.png)
![N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11299367.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide](/img/structure/B11299370.png)
![2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11299372.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11299374.png)
![N-(2-methylbenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11299386.png)


![5-(Dimethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11299398.png)
![Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11299402.png)
![N-(2-methylphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11299414.png)
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11299425.png)
